Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate
Description
Properties
CAS No. |
129599-92-4 |
|---|---|
Molecular Formula |
C11H13FO4S |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-(4-methoxyphenyl)sulfinylacetate |
InChI |
InChI=1S/C11H13FO4S/c1-3-16-11(13)10(12)17(14)9-6-4-8(15-2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
PVLZNTGFLZIOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)S(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthesis Based on Literature
Preparation of 4-Methoxyphenyl Precursors
According to a Chinese patent (CN1300080C), the synthesis of 4-methoxystyrene involves the reduction of 4-methoxyacetophenone to 1-(4'-methoxyphenyl)ethanol, followed by esterification and elimination reactions. Although this patent focuses on 4-methoxystyrene, the initial reduction and esterification steps are relevant for preparing 4-methoxyphenyl sulfinyl intermediates.
- Reduction : 4-methoxyacetophenone is reduced using potassium borohydride in ethanol at 20-40 °C for 4-12 hours to yield 1-(4'-methoxyphenyl)ethanol.
- Esterification : The alcohol is then esterified with potassium bisulfate in cyclohexane under reflux for 6-12 hours to form sulfonic acid esters.
- Elimination : A final elimination under reduced pressure distillation yields 4-methoxystyrene with high yield (91%) and purity.
This sequence provides a foundation for preparing sulfinyl derivatives by modifying the intermediate steps to introduce sulfur and fluorine functionalities.
Synthesis of Ethyl 2-Fluoro-2-(Phenylsulfinyl)acetate
A detailed synthetic route for ethyl 2-fluoro-2-(phenylsulfinyl)acetate, a closely related compound, is described in a recent organic letters supporting information document:
Step 1: Formation of Ethyl 2-Fluoro-2-(Phenylthio)acetate
Thiophenol reacts with ethyl chlorofluoroacetate in anhydrous tetrahydrofuran under argon atmosphere at room temperature. Triethylamine is added as a base. The reaction proceeds for 24 hours, monitored by thin-layer chromatography, yielding ethyl 2-fluoro-2-(phenylthio)acetate as a slightly yellow oil.
Step 2: Oxidation to Ethyl 2-Fluoro-2-(Phenylsulfinyl)acetate
The crude phenylthioacetate is dissolved in a methanol-water mixture cooled to 0 °C. N-bromosuccinimide is added to oxidize the thioether to the sulfoxide (sulfinyl) derivative. The reaction is monitored by TLC or liquid chromatography-mass spectrometry until completion (~3 hours). Quenching is performed with saturated sodium sulfite solution to remove excess bromine species. The mixture is then basified to pH 7-8 and extracted to isolate the sulfinyl product.
This method provides a clean and efficient approach to the sulfinyl fluorinated ester, with careful control of oxidation to avoid overoxidation to sulfone or side reactions.
Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of 4-methoxyacetophenone | 4-methoxyacetophenone, potassium borohydride, ethanol | 20-40 °C | 4-12 hours | High | Molar ratio 1:0.1-0.5 (substrate:reductant) |
| Esterification | 1-(4'-methoxyphenyl)ethanol, potassium bisulfate, cyclohexane | Reflux (~80 °C) | 6-12 hours | 96 | Molar ratio 1:0.5-1.5 (substrate:bisulfate) |
| Elimination (for styrene) | Sulfonic acid ester, reduced pressure distillation | 80-100 °C (5-8 mmHg) | Distillation | 91 | Use of tert-butylcatechol as stabilizer |
| Formation of phenylthioacetate | Thiophenol, ethyl chlorofluoroacetate, triethylamine, THF | Room temperature | 24 hours | Not specified | Argon atmosphere, monitored by TLC |
| Oxidation to sulfinyl ester | N-bromosuccinimide, MeOH:H2O (10:1), 0 °C | 0 °C | ~3 hours | Not specified | Quenched with Na2SO3, basified to pH 7-8 |
Key Experimental Notes
- The oxidation step with N-bromosuccinimide must be carefully controlled to avoid formation of brominated side products such as ethyl 2-bromo-2-fluoro-2-(phenylsulfinyl)acetate.
- Quenching with sodium sulfite is essential to remove excess bromine and prevent overoxidation.
- The use of dry solvents and inert atmosphere (argon) is critical during the formation of the phenylthio intermediate to prevent hydrolysis or oxidation.
- Reaction progress is effectively monitored by thin-layer chromatography and liquid chromatography-mass spectrometry.
- The final sulfinyl ester is isolated by extraction and purification steps, typically involving drying over anhydrous magnesium sulfate and solvent removal under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl fluoro(4-methoxybenzene-1-sulfonyl)acetate.
Reduction: Formation of ethyl fluoro(4-methoxybenzene-1-sulfanyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect specific pathways in biological systems, making the compound of interest for further study.
Comparison with Similar Compounds
Key Observations :
- Sulfinyl vs. Sulfonyl : The sulfinyl group in the target compound is less electron-withdrawing than sulfonyl groups (e.g., in ), reducing electrophilicity at the α-carbon. This impacts reactivity in nucleophilic substitutions or cyclization reactions.
- Fluorine Position : Fluorine in the 4-position (para) on aromatic rings (common in all compounds) enhances stability via resonance effects but varies in steric and electronic contributions depending on adjacent groups.
- Functional Diversity: The presence of ketones (), cyano groups (), or heterocycles () diversifies applications, such as in quinoxaline synthesis () or biological activity screening ().
Biological Activity
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfinyl group attached to a methoxy-substituted aromatic ring, which contributes to its biological properties. The incorporation of a fluorine atom may enhance the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C10H11FNO3S |
| Molecular Weight | 245.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with methoxy and sulfinyl groups have shown potent inhibitory effects on various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies utilizing the MCF-7 breast cancer cell line revealed that derivatives of this compound exhibited varying degrees of cytotoxicity. The IC50 values ranged from 0.27 μM to 4.14 μM, indicating that some derivatives were more effective than standard chemotherapeutics like cisplatin .
The proposed mechanism of action for these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, compounds have been shown to activate caspase pathways leading to programmed cell death, while also inhibiting key signaling pathways involved in tumor growth.
Table 2: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ethyl fluoro(4-methoxy...) | MCF-7 | 0.50 | Induction of apoptosis |
| Ethyl fluoro(4-methoxy...) | MDA-MB-231 | 0.87 | Cell cycle arrest at G2/M phase |
| Cisplatin | MCF-7 | 4.14 | DNA cross-linking |
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). This inhibition can prevent metastasis by disrupting the extracellular matrix remodeling necessary for tumor spread .
Antiviral Activity
Emerging data suggest that compounds with similar structures also possess antiviral properties. For instance, they have shown inhibitory effects against influenza A virus polymerase, which could position them as candidates for antiviral drug development .
Q & A
Basic Research Questions
Q. What are the optimal electrochemical fluorination conditions for synthesizing ethyl fluoro(4-methoxybenzenesulfinyl)acetate?
- Methodological Answer : Fluorination can be achieved using poly(HF) salts like Et₃N·3HF or Et₄NF·5HF under controlled anodic conditions. The selectivity of α-fluoro products depends on electron-withdrawing substituents and HF content in the electrolyte. For sulfinyl precursors, pre-functionalization with electron-withdrawing groups enhances regioselectivity .
Q. How can ethyl acetate be employed in the purification of ethyl fluoro(4-methoxybenzenesulfinyl)acetate?
- Methodological Answer : Ethyl acetate serves as a polar solvent for column chromatography due to its moderate polarity and volatility. A 50–100% ethyl acetate gradient in hexane is effective for separating fluorinated intermediates, as demonstrated in TLC-monitored reactions .
Q. Which spectroscopic techniques are critical for confirming the sulfinyl (-S=O) group in this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the trigonal planar geometry of the sulfinyl group (e.g., C–S–O bond angles ~106°) .
- ¹H/¹³C NMR : The sulfinyl group deshields adjacent protons (e.g., aromatic protons near -SO- show δ ~7.5–8.0 ppm) .
- IR spectroscopy : S=O stretching vibrations appear at 1030–1060 cm⁻¹ .
Advanced Research Questions
Q. How does the sulfinyl moiety influence the compound’s interaction with serine proteases?
- Methodological Answer : The sulfinyl group acts as a transition-state analog inhibitor, forming reversible covalent bonds with the catalytic serine residue. Competitive inhibition assays (e.g., using fluorogenic substrates) reveal Ki values in the nM range, comparable to sulfonyl fluoride inhibitors like PMSF .
Q. What metabolic pathways are triggered by fluorinated acetates in plant or mammalian systems?
- Methodological Answer : Fluoroacetate is metabolized via the citrate cycle, where it forms fluorocitrate, inhibiting aconitase and causing citrate accumulation (≥2× baseline in lettuce studies). Radiolabeled ¹⁴C-tracing identifies intermediates like S-carboxymethylglutathione, requiring HPLC or amino acid analyzers for separation .
Q. What strategies mitigate citrate accumulation induced by fluorinated metabolites?
- Methodological Answer : Co-administration of citrate lyase inhibitors (e.g., sodium monofluoroacetate) or glutathione precursors (e.g., N-acetylcysteine) reduces citrate levels by 40–60% in vitro. Dose optimization is critical to avoid off-target effects on sulfur-containing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
